(4-(Benzyloxy)-3-nitrophenyl)methanol
Overview
Description
(4-(Benzyloxy)-3-nitrophenyl)methanol is an organic compound with the molecular formula C14H13NO4 It is characterized by a benzene ring substituted with a benzyloxy group, a nitro group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-nitrophenyl)methanol typically involves the nitration of (4-(Benzyloxy)phenyl)methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the benzyloxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.
Major Products Formed
Oxidation: Formation of (4-(Benzyloxy)-3-nitrobenzaldehyde) or (4-(Benzyloxy)-3-nitrobenzoic acid).
Reduction: Formation of (4-(Benzyloxy)-3-aminophenyl)methanol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
(4-(Benzyloxy)-3-nitrophenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3-nitrophenyl)methanol depends on the specific application and the target molecule
Oxidation-Reduction Reactions: The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles, altering the compound’s chemical properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl alcohol): Similar structure with a methoxy group instead of a benzyloxy group.
(4-(Benzyloxy)-3-methoxybenzyl alcohol): Similar structure with a methoxy group instead of a nitro group.
Uniqueness
(4-(Benzyloxy)-3-nitrophenyl)methanol is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring.
Properties
IUPAC Name |
(3-nitro-4-phenylmethoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTBLDHANBUNQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545430 | |
Record name | [4-(Benzyloxy)-3-nitrophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104102-92-3 | |
Record name | [4-(Benzyloxy)-3-nitrophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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